Cas no 2171973-95-6 (3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid)

3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid structure
2171973-95-6 structure
商品名:3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid
CAS番号:2171973-95-6
MF:C26H24N2O6
メガワット:460.478567123413
CID:6226567
PubChem ID:165584869

3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid
    • EN300-1531233
    • EN300-1531149
    • 2171250-17-0
    • 2171973-95-6
    • 3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
    • (1s,3s)-3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
    • インチ: 1S/C26H24N2O6/c1-28(16-12-15(13-16)25(30)31)24(29)23-22(10-11-33-23)27-26(32)34-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,15-16,21H,12-14H2,1H3,(H,27,32)(H,30,31)
    • InChIKey: SWLMGOXJGRYUMI-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CC(C1)N(C(C1=C(C=CO1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C)=O

計算された属性

  • せいみつぶんしりょう: 460.16343649g/mol
  • どういたいしつりょう: 460.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 761
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 109Ų

3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1531233-0.05g
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
0.05g
$2829.0 2023-07-10
Enamine
EN300-1531233-1.0g
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
1.0g
$3368.0 2023-07-10
Enamine
EN300-1531233-1000mg
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
1000mg
$3368.0 2023-09-26
Enamine
EN300-1531233-2500mg
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
2500mg
$6602.0 2023-09-26
Enamine
EN300-1531233-0.25g
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
0.25g
$3099.0 2023-07-10
Enamine
EN300-1531233-0.1g
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
0.1g
$2963.0 2023-07-10
Enamine
EN300-1531233-5.0g
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
5.0g
$9769.0 2023-07-10
Enamine
EN300-1531233-100mg
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
100mg
$2963.0 2023-09-26
Enamine
EN300-1531233-2.5g
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
2.5g
$6602.0 2023-07-10
Enamine
EN300-1531233-5000mg
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
2171973-95-6
5000mg
$9769.0 2023-09-26

3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid 関連文献

3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acidに関する追加情報

3-N-Methyl-3-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino}Furan-2-Amidocyclobutane-1-Carboxylic Acid: A Comprehensive Overview

3-N-Methyl-3-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino}Furan-2-Amidocyclobutane-1-Carboxylic Acid is a complex organic compound with the CAS number 2171973-95-6. This compound belongs to the class of cyclobutane derivatives and features a unique combination of functional groups, including a furan ring, a carboxylic acid group, and a protected amino group. The presence of the fluorenylmethoxycarbonyl (Fmoc) group indicates that this compound is likely used in peptide synthesis or as an intermediate in organic synthesis.

The structure of this compound is notable for its cyclobutane ring, which introduces strain and reactivity into the molecule. The furan ring attached at position 2 further enhances the compound's electronic properties, making it potentially useful in various chemical reactions. The Fmoc group is a well-known protecting group for amino acids, and its inclusion suggests that this compound may be used in the synthesis of peptides or other bioactive molecules.

Recent studies have highlighted the importance of strained ring systems like cyclobutane in drug discovery. The unique electronic and steric properties of cyclobutane derivatives make them valuable in designing molecules with specific biological activities. For instance, compounds with cyclobutane rings have been explored for their potential as antimicrobial agents, anti-inflammatory drugs, and cancer therapeutics.

The furan ring in this compound adds another layer of complexity, as furan-containing molecules are known for their ability to engage in various types of interactions, including hydrogen bonding and π–π stacking. These interactions are crucial for determining the bioavailability and efficacy of drugs. The combination of a furan ring with a cyclobutane system could lead to novel pharmacophores with enhanced binding affinity to target proteins.

The Fmoc group plays a critical role in peptide synthesis by protecting the amino group during solid-phase synthesis. This protection allows for precise control over the sequence and structure of peptides, making Fmoc derivatives indispensable in modern drug discovery. The use of Fmoc protection has been optimized over the years, with advancements in coupling chemistry and deprotection strategies significantly improving the efficiency of peptide synthesis.

In terms of synthesis, this compound likely involves a multi-step process that includes the formation of the cyclobutane ring, the attachment of the furan moiety, and the introduction of the Fmoc group. Recent advancements in catalytic methods, such as transition-metal-catalyzed cycloadditions and cross-coupling reactions, have provided new avenues for constructing such complex molecules efficiently.

The application of this compound extends beyond peptide synthesis. Its structure suggests potential use as a building block for constructing more complex molecules or as an intermediate in medicinal chemistry. The integration of multiple functional groups allows for further modification, enabling researchers to explore its versatility in different chemical environments.

From an analytical standpoint, the characterization of this compound would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stereochemistry, which are critical for ensuring its reliability in downstream applications.

In conclusion, 3-N-Methyl-3-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino}Furan-2-Amidocyclobutane-1-Carboxylic Acid represents a sophisticated molecule with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups positions it as a valuable tool for researchers aiming to develop novel bioactive compounds.

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